Chemical Structure, Properties, and Synthetic Utility of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester: A Technical Guide
Chemical Structure, Properties, and Synthetic Utility of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester: A Technical Guide
Executive Summary
In the landscape of antibacterial drug discovery, the fluoroquinolone scaffold has been a cornerstone for decades. However, the rise of antimicrobial resistance (AMR) and the well-documented adverse effects of classical fluoroquinolones—specifically phototoxicity and tendon rupture—have necessitated structural innovation.
6-Defluoro 6-benzyloxy ciprofloxacin benzyl ester (CAS: 1391052-85-9) represents a highly specialized, synthetic divergence from the traditional ciprofloxacin molecule. By intentionally removing the highly conserved C6-fluorine atom and masking the C3-carboxylic acid, this compound serves as a critical intermediate in the synthesis of non-fluorinated quinolones and as a structural probe for developing bacterial Efflux Pump Inhibitors (EPIs). This whitepaper deconstructs its chemical properties, mechanistic rationale, and experimental workflows for utilization in advanced pharmaceutical research.
Physicochemical Profiling
Understanding the physical properties of this derivative is essential for proper handling, solvent selection, and chromatographic profiling. The dual addition of bulky, lipophilic benzyl groups significantly alters its solubility profile compared to the highly polar, zwitterionic parent ciprofloxacin.
Table 1: Chemical and Physical Properties
| Property | Specification | Mechanistic Implication |
| Chemical Name | 1-Cyclopropyl-1,4-dihydro-6-benzyloxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid Benzyl Ester | Full IUPAC designation for structural mapping. |
| CAS Number | 1391052-85-9 | Unique registry identifier for sourcing [1]. |
| Molecular Formula | C₃₁H₃₁N₃O₄ | Reflects the addition of two benzyl/benzyloxy groups (C₁₄H₁₄O) and removal of F. |
| Molecular Weight | 509.6 g/mol | High MW indicates it violates Lipinski's Rule of 5, confirming its primary role as a prodrug or intermediate [2]. |
| Appearance | Off-White Solid | Typical of highly conjugated, non-oxidized quinolone systems. |
| Solubility | Chloroform, Dichloromethane (DCM), DMSO | The loss of the zwitterionic core necessitates non-polar or aprotic polar solvents for dissolution [3]. |
| Storage Conditions | 2–8°C, protected from light and air | Prevents premature hydrolysis of the benzyl ester and oxidative degradation of the piperazine ring. |
Mechanistic Rationale & SAR Implications
The structural modifications in 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester are not arbitrary; they are engineered to bypass specific limitations of the parent fluoroquinolone.
The 6-Defluoro Modification and Phototoxicity
In classical fluoroquinolones, the C6-fluorine atom is essential for DNA gyrase penetration. However, under UVA irradiation, the C6-F bond undergoes homolytic cleavage, generating reactive aryl radicals and singlet oxygen, which are the primary drivers of clinical phototoxicity [4]. By replacing the fluorine with a benzyloxy group (6-defluoro), the photoreactivity is effectively neutralized, offering a scaffold for safer antibacterial agents.
The 6-Benzyloxy Group as an Efflux Pump Inhibitor (EPI)
Bacterial resistance often manifests through the overexpression of efflux pumps (e.g., NorA in Staphylococcus aureus). High-throughput screening has demonstrated that introducing bulky, lipophilic groups at the C6 position—such as a benzyloxy moiety—sterically hinders the pump's extrusion mechanism. Consequently, 6-benzyloxy derivatives act as potent EPIs, restoring the efficacy of co-administered antibiotics [5].
The 3-Benzyl Ester as a Synthetic Shield
The C3-carboxylic acid is vital for coordinating with Mg²⁺ in the DNA gyrase complex. Esterifying this group with a benzyl moiety temporarily neutralizes its charge. This dramatically increases the molecule's lipophilicity for cellular penetration assays and serves as a robust protecting group during complex multi-step syntheses. Both the 3-benzyl ester and the 6-benzyloxy group can be simultaneously cleaved via catalytic hydrogenolysis (Pd/C, H₂) to yield a 6-hydroxy ciprofloxacin derivative in a single, elegant step.
Caption: Structure-Activity Relationship (SAR) impact of C6 and C3 modifications on the ciprofloxacin core.
Synthetic Methodology & Experimental Workflow
Step-by-Step Protocol
Phase 1: Carboxylic Acid Protection (Esterification) Causality: The C3-COOH must be protected to prevent it from reacting with the basic secondary amine of piperazine in the subsequent step, which would lead to unwanted amide byproducts.
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Reagents: Suspend 6-benzyloxy-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq). Rationale: K₂CO₃ acts as a mild, non-nucleophilic base to deprotonate the carboxylic acid without degrading the quinolone core.
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Alkylation: Dropwise add Benzyl Bromide (1.2 eq) at 0°C. Stir at room temperature for 4 hours.
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Workup: Quench with ice water, extract with Dichloromethane (DCM), wash with brine, and dry over Na₂SO₄. Evaporate to yield the 3-benzyl ester intermediate.
Phase 2: C7 Amination via SNAr Causality: The C7-chlorine is highly activated by the electron-withdrawing C4-ketone, making it susceptible to SNAr by piperazine.
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Reagents: Dissolve the 3-benzyl ester intermediate (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO). Rationale: DMSO's high dielectric constant stabilizes the anionic Meisenheimer complex formed during the SNAr transition state.
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Nucleophile: Add Piperazine (3.0 eq). Rationale: A large excess of piperazine prevents the formation of dimeric byproducts (where one piperazine reacts with two quinolone molecules).
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Reaction: Heat the mixture to 90°C under an inert N₂ atmosphere for 12 hours.
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Purification: Cool to room temperature, precipitate the product by adding water, filter, and purify via silica gel column chromatography (Eluent: DCM/Methanol 95:5) to isolate 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester .
Caption: Two-step synthetic workflow for 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester.
Analytical Characterization & Validation
To ensure the integrity of the synthesized or procured compound, a self-validating analytical system must be employed.
Table 2: Analytical Validation Parameters
| Technique | Method / Conditions | Expected Diagnostic Signatures |
| HPLC | C18 Column, Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient. | Single sharp peak (Purity >98%). The high lipophilicity will result in a significantly longer retention time compared to standard ciprofloxacin. |
| ¹H-NMR | 400 MHz, CDCl₃ or DMSO-d₆ | Diagnostic Peaks: Two distinct singlet integrations at ~5.2 ppm and ~5.3 ppm corresponding to the -CH₂- protons of the two benzyl groups. Absence of F-H coupling on the C5 and C8 protons. |
| ¹⁹F-NMR | 376 MHz | Blank Spectrum: Complete absence of the characteristic -120 ppm signal, validating the "defluoro" status. |
| LC-MS (ESI+) | Positive Ion Mode | [M+H]⁺ peak at m/z 510.2, confirming the intact molecular weight (509.6 + 1). |
Applications in Advanced Drug Development
The utility of 6-defluoro 6-benzyloxy ciprofloxacin benzyl ester extends far beyond basic SAR mapping. In modern pharmaceutical pipelines, it is leveraged for:
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Development of Anti-Virulence Agents: By utilizing the compound as an Efflux Pump Inhibitor (EPI), researchers can formulate combination therapies. The bulky benzyloxy group wedges into the binding pocket of the NorA transporter in S. aureus, preventing the bacteria from expelling co-administered, highly potent antibiotics [5].
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Global Deprotection Strategies: For medicinal chemists aiming to synthesize 6-hydroxy ciprofloxacin (a potent, non-phototoxic metabolite), this compound is the ultimate precursor. Subjecting it to Palladium on Carbon (Pd/C) under a Hydrogen atmosphere will simultaneously cleave both the 3-benzyl ester and the 6-benzyloxy ether, yielding the free 6-hydroxy-3-carboxylic acid in quantitative yields.
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Overcoming Target-Mediated Resistance: Strains with mutated DNA gyrase (gyrA mutations) often exhibit high resistance to fluorinated quinolones. Non-fluorinated derivatives synthesized from this intermediate are currently being screened to bypass these specific mutational defenses.
References
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Coompo Chemical Catalog. 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester | 1391052-85-9. Retrieved from:[Link]
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BioFount. 1391052-85-9|6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester. Retrieved from:[Link]
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MDPI - Photochem. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Retrieved from:[Link]
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University of Perugia (Unipg.it). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Retrieved from: [Link]
